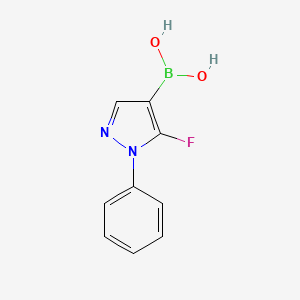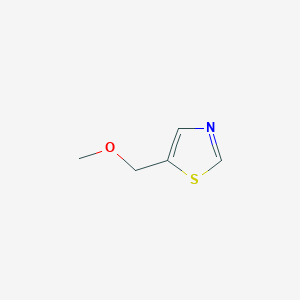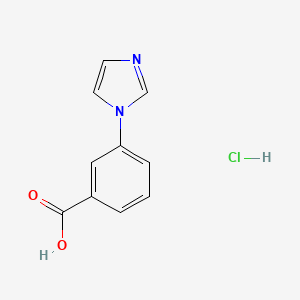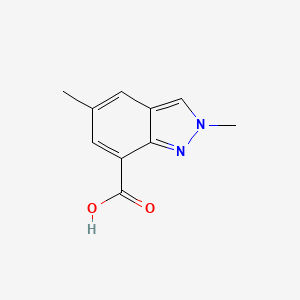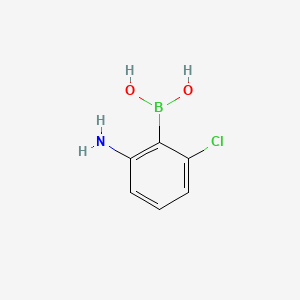
(2-Amino-6-chlorophenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Amino-6-chlorophenyl)boronic acid is an organoboron compound that features a boronic acid group attached to a benzene ring substituted with an amino group at the 2-position and a chlorine atom at the 6-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-6-chlorophenyl)boronic acid typically involves the reaction of 2-amino-6-chlorophenylboronic acid pinacol ester with a suitable hydrolyzing agent. The pinacol ester is prepared through a borylation reaction, where 2-amino-6-chlorophenyl halide reacts with a boron-containing reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale borylation reactions followed by hydrolysis. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time .
Analyse Des Réactions Chimiques
Types of Reactions: (2-Amino-6-chlorophenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under suitable conditions.
Major Products Formed: The major products formed from these reactions include substituted phenylboronic acids, phenols, and various amine derivatives .
Applications De Recherche Scientifique
(2-Amino-6-chlorophenyl)boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (2-Amino-6-chlorophenyl)boronic acid involves its ability to form reversible covalent bonds with target molecules. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The boronic acid group interacts with hydroxyl or amino groups on the target molecules, forming stable complexes that disrupt normal biological functions .
Comparaison Avec Des Composés Similaires
2-Chlorophenylboronic acid: Similar structure but lacks the amino group, leading to different reactivity and applications.
4-Aminophenylboronic acid: Similar structure but with the amino group at the 4-position, affecting its chemical behavior and biological activity.
Phenylboronic acid: The simplest boronic acid derivative, used widely in organic synthesis.
Uniqueness: (2-Amino-6-chlorophenyl)boronic acid is unique due to the presence of both amino and chlorine substituents on the benzene ring, which confer distinct reactivity and potential for diverse applications in various fields .
Propriétés
Formule moléculaire |
C6H7BClNO2 |
|---|---|
Poids moléculaire |
171.39 g/mol |
Nom IUPAC |
(2-amino-6-chlorophenyl)boronic acid |
InChI |
InChI=1S/C6H7BClNO2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3,10-11H,9H2 |
Clé InChI |
LRLLLJKLIXJDAJ-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=CC=C1Cl)N)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


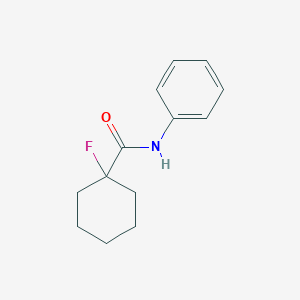
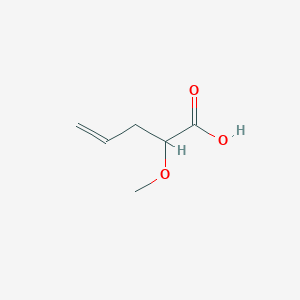
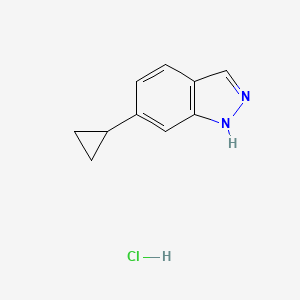
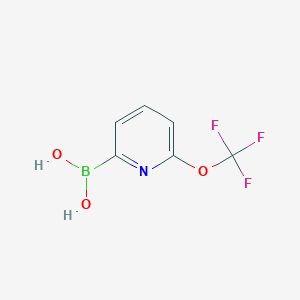
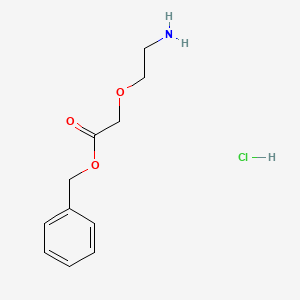
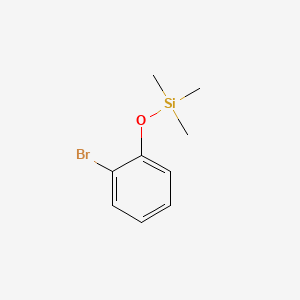
![rac-tert-butyl (1R,2S,4S)-2-hydroxy-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B15298299.png)

